N-HYDROXY-N-METHYL-BUTANAMIDE
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Overview
Description
N-HYDROXY-N-METHYL-BUTANAMIDE is a derivative of hydroxamic acid, characterized by the presence of a hydroxylamine group inserted into a carboxylic acid. The structure of hydroxamic acid is represented as R – CO – NH – OH, where R is an organic residue, CO is a carbonyl group, and NH – OH is the hydroxylamine group . This compound is known for its ability to form stable chelates with metal ions, making it a valuable component in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-HYDROXY-N-METHYL-BUTANAMIDE can be synthesized through the N-alkylation of simple O-substituted hydroxylamine with a variety of alkylating agents . The process typically involves the reaction of hydroxylamine with a carboxylic acid derivative under controlled conditions to form the desired hydroxamic acid . Enzymatic synthesis methods using lipase, nitrilase, and amidase have also been reported, offering a more environmentally friendly approach with higher purity products .
Industrial Production Methods: Large-scale synthesis of hydroxamic acids, including this compound, by chemical routes can be expensive and may result in several by-products as impurities . Enzyme-mediated synthesis, on the other hand, produces pure products under mild conditions, such as optimal temperature and pH . This method is gaining popularity in industrial applications due to its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-HYDROXY-N-METHYL-BUTANAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the hydroxylamine group, which can interact with different reagents under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and alkylating agents . The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used . For example, oxidation reactions may yield corresponding oximes, while reduction reactions can produce amines .
Scientific Research Applications
N-HYDROXY-N-METHYL-BUTANAMIDE finds applications in various scientific research fields, including chemistry, biology, medicine, and industry . In chemistry, it is used as a chelating agent to form stable complexes with metal ions . Additionally, it is used in industrial processes such as wastewater treatment and nuclear technology .
Mechanism of Action
The mechanism of action of N-HYDROXY-N-METHYL-BUTANAMIDE involves its ability to form stable chelates with metal ions . This chelation process is facilitated by the hydroxylamine group, which binds to metal ions and forms a stable complex . The molecular targets and pathways involved in this process include various enzymatic reactions that facilitate the movement of metal ions within cells .
Comparison with Similar Compounds
N-HYDROXY-N-METHYL-BUTANAMIDE can be compared with other hydroxamic acids, such as butyrohydroxamic acid, valerohydroxamic acid, and benzohydroxamic acid . These compounds share similar structures and properties but differ in their specific applications and reactivity . For example, benzohydroxamic acid is known for its use as an antineoplastic agent, while valerohydroxamic acid is used in plant growth regulation . The unique properties of this compound, such as its enhanced chelating ability, make it a valuable compound in various applications .
Properties
CAS No. |
65753-90-4 |
---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
N-hydroxy-N-methylbutanamide |
InChI |
InChI=1S/C5H11NO2/c1-3-4-5(7)6(2)8/h8H,3-4H2,1-2H3 |
InChI Key |
DJQAPXOHSUIFSU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C)O |
Canonical SMILES |
CCCC(=O)N(C)O |
65753-90-4 | |
Synonyms |
N-methyl butyrohydroxamic acid NMBH acid |
Origin of Product |
United States |
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